molecular formula C9H10ClNO3 B14839756 Methyl 2-(chloromethyl)-6-methoxyisonicotinate

Methyl 2-(chloromethyl)-6-methoxyisonicotinate

Cat. No.: B14839756
M. Wt: 215.63 g/mol
InChI Key: YORJSZAVECZRIF-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-6-methoxyisonicotinate is an organic compound with a complex structure that includes a chloromethyl group, a methoxy group, and an isonicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chloromethyl)-6-methoxyisonicotinate typically involves the chloromethylation of methyl 6-methoxyisonicotinate. This process can be catalyzed by zinc iodide in the presence of chlorosulfonic acid and dimethoxymethane in dichloromethane at low temperatures . The reaction conditions are mild, and the yield is generally high.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chloromethyl)-6-methoxyisonicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products Formed:

    Substitution Reactions: Formation of amines or thioethers.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of amines.

Scientific Research Applications

Methyl 2-(chloromethyl)-6-methoxyisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-6-methoxyisonicotinate involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and DNA. This can lead to changes in enzyme activity and gene expression, which are crucial for its biological effects .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 2-(chloromethyl)-6-methoxypyridine-4-carboxylate

InChI

InChI=1S/C9H10ClNO3/c1-13-8-4-6(9(12)14-2)3-7(5-10)11-8/h3-4H,5H2,1-2H3

InChI Key

YORJSZAVECZRIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)CCl)C(=O)OC

Origin of Product

United States

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